Lipophilicity (XLogP3-AA) Differentiates Regioisomers: Impact on Permeability and Solubility
The target compound exhibits a computed XLogP3-AA of 2.3 [1], whereas its regioisomer (3-Methoxy-4-methylphenyl)methanethiol (CID 23089466) shows a predicted XLogP3-AA of 2.1 [2]. This ΔLogP of +0.2 for the 4-methoxy-3-methyl substitution pattern indicates marginally higher lipophilicity, which can influence octanol–water partitioning by approximately 1.6‑fold (log10 scale) and potentially enhance passive membrane flux in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | (3-Methoxy-4-methylphenyl)methanethiol (Predicted XLogP3-AA = 2.1) |
| Quantified Difference | ΔXLogP3-AA = +0.2 (higher lipophilicity for target) |
| Conditions | PubChem XLogP3 3.0 algorithm; data retrieved April 2026 |
Why This Matters
Procurement of the correct regioisomer ensures reproducibility of logD-dependent biological data; differences of 0.2 log units can shift IC50 values in cell permeability-limited targets.
- [1] PubChem. (2024). Compound summary for CID 79001598: (4-Methoxy-3-methylphenyl)methanethiol. XLogP3-AA value. Retrieved April 30, 2026. View Source
- [2] PubChem. (2024). Compound summary for CID 23089466: (3-Methoxy-4-methylphenyl)methanethiol. XLogP3-AA value. Retrieved April 30, 2026. View Source
